molecular formula C11H8N2O3 B8468305 5-nitro-1-phenyl-1H-pyridin-2-one

5-nitro-1-phenyl-1H-pyridin-2-one

Cat. No.: B8468305
M. Wt: 216.19 g/mol
InChI Key: YMHILRBBRCVQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-1-phenyl-1H-pyridin-2-one is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

5-nitro-1-phenylpyridin-2-one

InChI

InChI=1S/C11H8N2O3/c14-11-7-6-10(13(15)16)8-12(11)9-4-2-1-3-5-9/h1-8H

InChI Key

YMHILRBBRCVQJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

[Ref. Mederski, W. W. K. R., et al. Tetrahedron, 1999, 55, 12757-12770.] To a solution of 2-hydroxy-5-nitropyridine (1.07 g, 7.64 mmol) in dry methylene chloride (50 mL) were added phenylboronic acid (1.86 g, 15.3 mmol), cupric acetate (1.71 g, 9.41 mmol), pyridine (1.2 mL, 15.3 mmol), triethylamine (2.1 mL, 15.3 mmol) and activated 4 Å molecular sieves (2 g). The resulting mixture was stirred in air at rt for 2 d. The mixture was then filtered through celite and washed with methylene chloride. The crude material was purified by silica gel chromatography, eluting with CH2Cl2:EtOAc (85:15) to give the title compound as a white solid. LC-MS (ES, Pos.): 217 [MH+], and 1H NMR (CDCl3, 400 MHz): δ=6.67 (d, J=10.1 Hz, 1H), 7.39-7.42 (m, 2H), 7.53-7.58 (m, 3H), 8.17 (dd, J=10.1, 3.1 Hz, 1H), 8.67 (d, J=3.1 Hz, 1H).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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